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molecular formula C13H13NO B8446001 (1,2,3,4-Tetrahydro-7-methoxy-1-naphthylidene)acetonitrile

(1,2,3,4-Tetrahydro-7-methoxy-1-naphthylidene)acetonitrile

Cat. No. B8446001
M. Wt: 199.25 g/mol
InChI Key: SWTIDKZDGAFNSA-UHFFFAOYSA-N
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Patent
US06235789B1

Procedure details

To a solution of 60% sodium hydride (6.24 g, 156 mmol) in tetrahydrofuran (100 ml) was gradually added dropwise, under ice-cooling, diethyl cyanomethyl phosphonate (30.4 g, 172 mmol). The mixture was stirred for 15 minutes. To the reaction mixture was then added dropwise a solution of 7-methoxy-1-tetralone (25.2 g, 143 mmol) in THF (50 ml). The reaction mixture was heated for 3 hours under reflux. The reaction mixture was poured into water, and the organic layer was subjected to extraction with chloroform. The extract solution was washed with brine and water, which was dried over anhydrous magnesium sulfate, followed by distilling off the solvent under reduced pressure. The residue was purified by means of a silica gel column chromatography (hexane:ethyl acetate=9:1) to give the above-titled compound (a mixture of isomers) (28 g, yield 98%, oil). The above-titled compound (a mixture of isomers) was further purified by a silica gel column chromatography (hexane:ethyl acetate=98:2) to fractionally refine the respective isomers.
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
25.2 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].CCOP(OCC)([CH2:8][C:9]#[N:10])=O.[CH3:14][O:15][C:16]1[CH:25]=[C:24]2[C:19]([CH2:20][CH2:21][CH2:22][C:23]2=O)=[CH:18][CH:17]=1.O>O1CCCC1>[CH3:14][O:15][C:16]1[CH:25]=[C:24]2[C:19]([CH2:20][CH2:21][CH2:22][C:23]2=[CH:8][C:9]#[N:10])=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30.4 g
Type
reactant
Smiles
CCOP(=O)(CC#N)OCC
Step Three
Name
Quantity
25.2 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
the organic layer was subjected to extraction with chloroform
WASH
Type
WASH
Details
The extract solution was washed with brine and water, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by means of a silica gel column chromatography (hexane:ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=C2CCCC(C2=C1)=CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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